molecular formula C15H12N4O3S B5077072 2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B5077072
M. Wt: 328.3 g/mol
InChI Key: ZFMJYAGOLUVRSX-UHFFFAOYSA-N
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Description

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a nitro group at the 6th position of the benzimidazole ring, a sulfanyl group at the 2nd position, and a phenylacetamide moiety.

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on the specific compound. Some benzimidazole derivatives are used as drugs and are generally safe when used as directed, while others may be toxic or hazardous .

Future Directions

The future directions for research on benzimidazole derivatives could include the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs based on the benzimidazole structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various electrophiles, solvents like dichloromethane.

    Hydrolysis: Acidic or basic conditions, water.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the electrophile used.

    Hydrolysis: Carboxylic acid and amine

Scientific Research Applications

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • Ethyl 2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate

Uniqueness

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the phenylacetamide moiety contributes to its potential biological activities .

Properties

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c20-14(16-10-4-2-1-3-5-10)9-23-15-17-12-7-6-11(19(21)22)8-13(12)18-15/h1-8H,9H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMJYAGOLUVRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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